7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains a benzoxazine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminophenol with bromine and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-aminophenol, bromine, trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reactivity of bromine.
Procedure: 2-aminophenol is first reacted with bromine to form 2-bromoaniline. This intermediate is then treated with trifluoroacetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce quinone or hydroquinone derivatives.
Scientific Research Applications
7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer activity.
Material Science: The unique electronic properties of the trifluoromethyl and bromine substituents make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes involving benzoxazine derivatives.
Mechanism of Action
The mechanism of action of 7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the bromine atom facilitates binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-(trifluoromethyl)quinoxaline: This compound shares the trifluoromethyl and bromine substituents but has a quinoxaline ring instead of a benzoxazine ring.
Benzofuran Derivatives: Compounds such as 2-acetylbenzofuran and its derivatives have similar structural features and biological activities.
Uniqueness
7-bromo-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is unique due to its specific combination of a benzoxazine ring with bromine and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)16-7(5)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMFURGUVVVSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(OC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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